molecular formula C22H20O3 B11152550 7-Methyl-9-((4-vinylbenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one

7-Methyl-9-((4-vinylbenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one

Cat. No.: B11152550
M. Wt: 332.4 g/mol
InChI Key: YHROTRNOIVWLAG-UHFFFAOYSA-N
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Description

7-Methyl-9-((4-vinylbenzyl)oxy)-2,3-dihydrocyclopenta©chromen-4(1H)-one is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This particular compound is characterized by its unique structure, which includes a cyclopenta©chromene core with a vinylbenzyl ether substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-9-((4-vinylbenzyl)oxy)-2,3-dihydrocyclopenta©chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxychalcone derivative, under acidic or basic conditions.

    Introduction of the Vinylbenzyl Ether Group: The vinylbenzyl ether group can be introduced through an etherification reaction. This involves the reaction of the chromene core with 4-vinylbenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-9-((4-vinylbenzyl)oxy)-2,3-dihydrocyclopenta©chromen-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The vinylbenzyl ether group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

7-Methyl-9-((4-vinylbenzyl)oxy)-2,3-dihydrocyclopenta©chromen-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial research.

    Materials Science: The vinylbenzyl ether group allows for polymerization, making the compound useful in the development of advanced materials such as polymers and coatings.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile tool for organic chemists.

Mechanism of Action

The mechanism of action of 7-Methyl-9-((4-vinylbenzyl)oxy)-2,3-dihydrocyclopenta©chromen-4(1H)-one depends on its specific application:

    Biological Activity: In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but may include inhibition of specific enzymes or modulation of signaling pathways.

    Polymerization: In materials science, the vinylbenzyl ether group can undergo radical polymerization, leading to the formation of cross-linked polymer networks.

Comparison with Similar Compounds

Similar Compounds

    7-Methyl-2,3-dihydrocyclopenta©chromen-4(1H)-one: Lacks the vinylbenzyl ether group, resulting in different chemical properties and applications.

    9-((4-Vinylbenzyl)oxy)-2,3-dihydrocyclopenta©chromen-4(1H)-one: Similar structure but without the methyl group, leading to variations in reactivity and biological activity.

Uniqueness

The presence of both the methyl group and the vinylbenzyl ether group in 7-Methyl-9-((4-vinylbenzyl)oxy)-2,3-dihydrocyclopenta©chromen-4(1H)-one provides a unique combination of properties. This makes the compound particularly versatile for applications in medicinal chemistry, materials science, and organic synthesis.

Properties

Molecular Formula

C22H20O3

Molecular Weight

332.4 g/mol

IUPAC Name

9-[(4-ethenylphenyl)methoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C22H20O3/c1-3-15-7-9-16(10-8-15)13-24-19-11-14(2)12-20-21(19)17-5-4-6-18(17)22(23)25-20/h3,7-12H,1,4-6,13H2,2H3

InChI Key

YHROTRNOIVWLAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=CC=C(C=C4)C=C

Origin of Product

United States

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